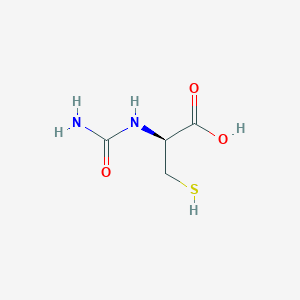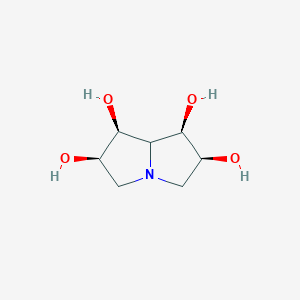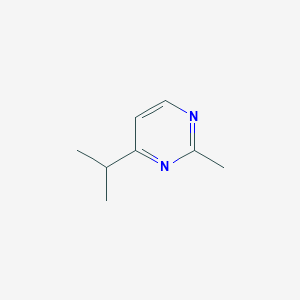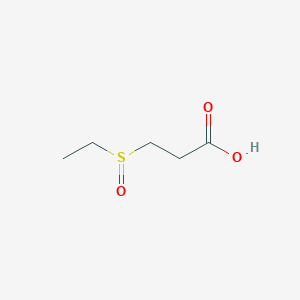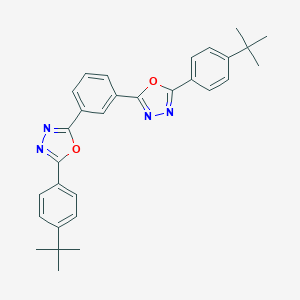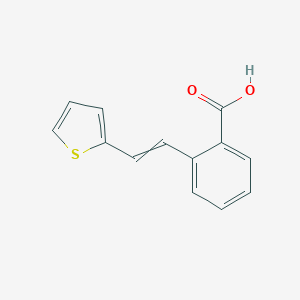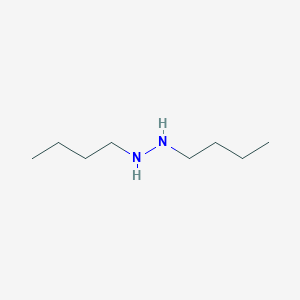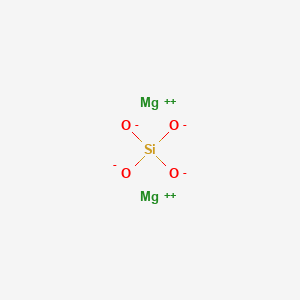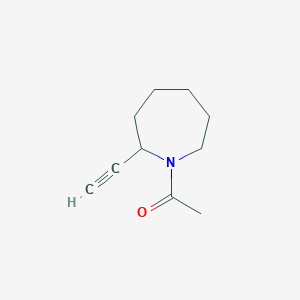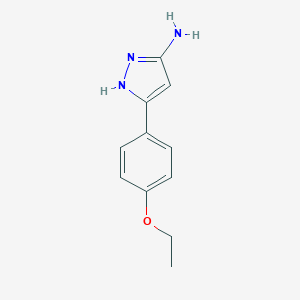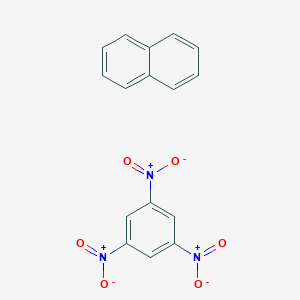
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) is a chemical compound that has been extensively researched in the field of chemistry. This compound is also known as TATB, and it is a high-energy explosive that has been used in various applications such as military and industrial explosives. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound.
Applications De Recherche Scientifique
TATB has been extensively researched in the field of chemistry due to its high-energy content and stability. TATB is used in various applications such as military and industrial explosives. The scientific research applications of TATB include the study of its physical and chemical properties, its stability under different conditions, and its reaction with other chemicals. TATB has also been used in the development of new explosives and propellants.
Mécanisme D'action
The mechanism of action of TATB involves the release of energy through a highly exothermic reaction. TATB is a high-energy explosive, and it releases a large amount of energy when it is detonated. The detonation of TATB is initiated by a shock wave, which causes the compound to decompose rapidly. The decomposition of TATB releases large amounts of energy, which is used in various applications such as military and industrial explosives.
Effets Biochimiques Et Physiologiques
TATB has not been extensively studied for its biochemical and physiological effects. However, it is known that TATB is toxic and can cause harm to living organisms. The toxicity of TATB is due to its high-energy content, which can cause damage to living tissues. TATB is also known to be carcinogenic, and it can cause cancer in humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
TATB has several advantages and limitations for lab experiments. The advantages of TATB include its high-energy content, stability, and reliability. TATB is also relatively easy to handle and store, making it an ideal compound for use in various applications. However, the limitations of TATB include its toxicity, which requires specialized knowledge and equipment to handle safely. TATB is also a high-cost compound, which limits its use in some applications.
Orientations Futures
The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB. TATB has the potential to be used in various fields such as energy storage, catalysis, and medicine. The development of new applications for TATB will require extensive research and collaboration between different fields of science.
Conclusion:
In conclusion, TATB is a high-energy explosive that has been extensively researched in the field of chemistry. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound. TATB has several advantages and limitations for lab experiments, and it has the potential to be used in various fields such as energy storage, catalysis, and medicine. The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB.
Méthodes De Synthèse
The synthesis method of TATB involves the reaction between naphthalene and 1,3,5-trinitrobenzene in the presence of a catalyst. This reaction is highly exothermic and requires careful control of the temperature and pressure. The synthesis of TATB is a complex process that requires specialized knowledge and equipment. The purity of TATB is critical for its use in various applications, and it is essential to ensure that the compound is free from impurities.
Propriétés
Numéro CAS |
1787-27-5 |
|---|---|
Nom du produit |
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) |
Formule moléculaire |
C16H11N3O6 |
Poids moléculaire |
341.27 g/mol |
Nom IUPAC |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
Clé InChI |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
1787-27-5 |
Synonymes |
naphthalene, 1,3,5-trinitrobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



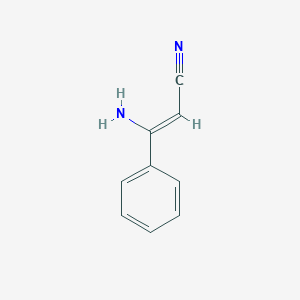
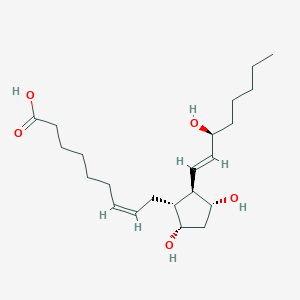
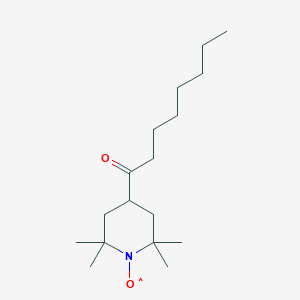
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
